(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
“(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C21H19N5O31. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of “(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone”. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3.Molecular Structure Analysis
The molecular structure of “(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone” is defined by its molecular formula, C21H19N5O31. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving “(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone”.Physical And Chemical Properties Analysis
The molecular weight of “(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone” is 389.4151. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Scientific Research Applications
Pharmacophore Contributions in Antipsychotic Agents
Arylcycloalkylamines, which include phenyl piperidines and piperazines, are integral pharmacophores in several antipsychotic drugs. Studies highlight how arylalkyl substituents enhance potency and selectivity for D2-like receptors, essential targets in psychosis treatment. This suggests that derivatives of (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone could similarly be investigated for neuropharmacological properties (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution and Ligand Design
The compound's nitrophenyl group could undergo nucleophilic aromatic substitution, a reaction mechanism pivotal in synthesizing various pharmacologically active molecules. Research into such reactions provides insights into developing new therapeutic agents by modifying the nitro-group, thus indicating a pathway for modifying (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone for enhanced activity or specificity (Pietra & Vitali, 1972).
Piperazine Derivatives as Therapeutic Agents
The piperazine moiety is a common feature in drugs across various therapeutic classes, from antipsychotics to antidepressants. The versatility of piperazine derivatives in medicinal chemistry suggests that compounds like (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone could be tailored for diverse pharmacological applications. Modifying the substitution pattern on the piperazine nucleus significantly impacts medicinal potential, pointing to the importance of structural optimization in drug development (Rathi et al., 2016).
Safety And Hazards
I couldn’t find specific information about the safety and hazards of “(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone”.
Future Directions
The future directions for the study and application of “(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone” are not clearly stated in the sources I found. However, similar compounds have been studied for their potential as anti-tubercular agents3, suggesting that this compound could also be of interest in this area.
properties
IUPAC Name |
(2-nitrophenyl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(17-8-4-5-9-19(17)26(28)29)25-12-10-24(11-13-25)20-14-18(22-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADHJYUHBERCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone |
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